molecular formula C16H9F2N3O3 B2911353 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide CAS No. 1445759-66-9

2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B2911353
CAS No.: 1445759-66-9
M. Wt: 329.263
InChI Key: HOSVXHBDYQYSNC-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide is a synthetic cinnamamide derivative designed for pharmaceutical and biological chemistry research. This compound integrates multiple privileged structural motifs, making it a valuable scaffold for investigating novel therapeutic agents. Its core cinnamamide structure is recognized for a broad spectrum of biological activities, and derivatives have been explored as antimicrobial multitarget agents, showing efficacy against various bacterial and fungal pathogens . The presence of the electron-withdrawing cyano (CN) and nitro (NO₂) groups, combined with fluorine atoms on both phenyl rings, is a strategic modification that can significantly influence the molecule's electronic properties, binding affinity, and metabolic stability. Such substitutions are commonly employed to enhance interactions with enzymatic targets, such as kinases, which are critical in disease pathways like cancer . Researchers can utilize this compound as a key intermediate to develop novel inhibitors, particularly for studying structure-activity relationships in the design of compounds that intercalate with DNA or bind to ATP-binding sites of kinases to impede pro-survival signaling pathways . It is intended for use in experimental applications only, including but not limited to, in vitro assay development and hit-to-lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3O3/c17-12-2-4-13(5-3-12)20-16(22)11(9-19)7-10-1-6-14(18)15(8-10)21(23)24/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVXHBDYQYSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Amidation: The formation of the amide bond, typically through the reaction of an amine with an acid chloride or an ester under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The fluoro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction of Nitro Group: Formation of 3-amino-4-fluorophenyl derivatives.

    Reduction of Cyano Group: Formation of 2-amino-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both nitro and cyano groups can influence biological activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The nitro and cyano groups are known to interact with biological targets, which can lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The fluoro groups can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural similarities with several analogs reported in the literature. Key variations include substituents on the phenyl rings and the nature of the amide group. Below is a comparative analysis:

Table 1: Structural Comparison of Prop-2-enamide Derivatives

Compound Name Substituents (β-Phenyl) Amide Group (N-Aryl) Unique Features Molecular Weight (g/mol) Reference
2-Cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide (Target) 4-Fluoro-3-nitro 4-Fluorophenyl Dual fluorine, nitro group 327.28* -
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) 4-Methoxy 4-Sulfamoylphenyl Sulfonamide functionality Not reported
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) 4-Chloro 4-Sulfamoylphenyl Chlorine substituent Not reported
2-Cyano-3-(thiophen-2-yl)-N-(4-fluorophenyl)prop-2-enamide Thiophene-2-yl 4-Fluorophenyl Heterocyclic β-substituent 285.34
N-[5-Chloro-2-(morpholin-4-yl)phenyl]-2-cyano-3-(4-cyanophenyl)prop-2-enamide 4-Cyanophenyl 5-Chloro-morpholinyl Morpholine and chloro substituents 259.31

*Calculated based on formula C₁₇H₁₀F₂N₃O₃.

Key Observations :

  • The nitro group in the target compound distinguishes it from analogs like 5b (methoxy) and 5c (chloro), which may alter electronic properties and reactivity .
  • The dual fluorine substitution (on both β-phenyl and N-aryl groups) may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Insights :

  • Electron-donating groups (e.g., methoxy in 5b ) correlate with higher yields (90%) compared to electron-withdrawing substituents like chlorine (63% for 5c ) .
  • The target compound’s nitro group may necessitate harsher reaction conditions or lower yields due to steric and electronic effects, though direct data are unavailable.
  • Halogen substituents (F, Cl, Br, I) on aryl groups show minimal impact on bioactivity in maleimide derivatives (e.g., IC₅₀ values within 4.34–7.24 μM) , suggesting fluorine’s role in the target compound may extend beyond potency to pharmacokinetics.

Electronic and Steric Effects

  • This contrasts with 5b (methoxy) and 5c (chloro), where electron-donating or moderately withdrawing groups dominate .
  • Fluorine Substituents: Dual fluorination may improve metabolic stability and membrane permeability compared to non-fluorinated analogs like 7a .

Biological Activity

2-Cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and comparative analysis with related compounds.

The compound's molecular formula is C18H16F2N4O3C_{18}H_{16}F_2N_4O_3, and it features a cyano group, fluorine atoms, and a nitro group, which contribute to its biological properties. The presence of these functional groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The fluorine atoms in the structure increase the compound's lipophilicity, facilitating better membrane permeability and binding affinity to target proteins.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It shows promising results against both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent. The nitro group is often associated with antimicrobial activity due to its ability to generate reactive nitrogen species.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructureBiological ActivityMechanism
This compoundStructureAnticancer, AntimicrobialEnzyme inhibition
N-(4-Fluoro-3-Nitrophenyl)acetamideStructureModerate cytotoxicityUnknown
4-Fluoro-3-Nitrobenzyl AlcoholStructureLow antibacterial activityUnknown

Case Studies

  • In Vitro Study on Cancer Cells : A study conducted on MCF-7 (breast cancer) cells showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), suggesting strong anticancer properties.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating effective antibacterial activity.

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